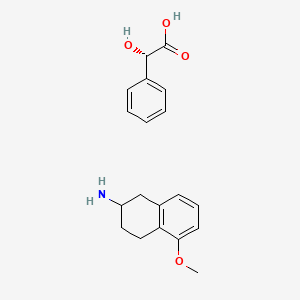
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C13H14OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a p-tolyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethan-1-ol Side Chain: The ethan-1-ol side chain can be introduced through a Grignard reaction, where the p-tolylthiophene reacts with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiophene-ethane derivative.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethanone.
Reduction: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the p-tolyl group.
1-(Thiophen-2-yl)ethan-1-ol: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is unique due to the presence of both the p-tolyl group and the thiophene ring, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C13H14OS |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)thiophen-2-yl]ethanol |
InChI |
InChI=1S/C13H14OS/c1-10-2-4-11(5-3-10)12-8-13(6-7-14)15-9-12/h2-5,8-9,14H,6-7H2,1H3 |
InChI Key |
UQYBCQSRHOTANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B14123221.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)

![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)



